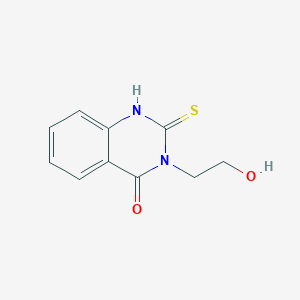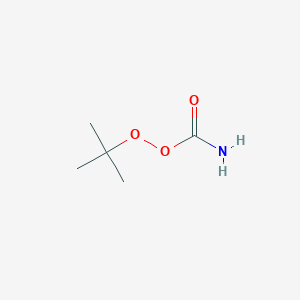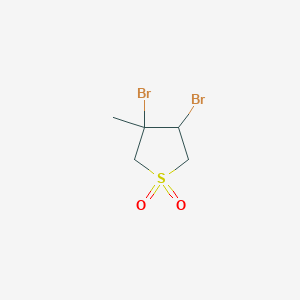
Silane, (9,10-dihydro-9-anthracenyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Silane, (9,10-dihydro-9-anthracenyl)trimethyl-” is a chemical compound with the linear formula C17H20Si . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals . The CAS Number of this compound is 18002-83-0 .
Molecular Structure Analysis
The molecular structure of (9,10-dihydro-9-anthracenyl)trimethylsilane is represented by the linear formula C17H20Si . The molecular weight of the compound is 252.435 . For more detailed structural analysis, you may need to refer to spectral data or crystallographic studies.Safety And Hazards
The safety and hazards of a chemical compound refer to how it should be handled, stored, and disposed of, as well as any risks it may pose to health or the environment. According to Sigma-Aldrich, (9,10-dihydro-9-anthracenyl)trimethylsilane is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Direcciones Futuras
As for the future directions of (9,10-dihydro-9-anthracenyl)trimethylsilane, it’s hard to say without more specific information. The use and study of this compound could potentially be influenced by a variety of factors, including advances in chemical synthesis and analysis techniques, new discoveries about its properties or interactions, changes in demand for this compound in various industries, and more. It’s also worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals , which suggests that it may have potential for novel applications in future research.
Propiedades
IUPAC Name |
9,10-dihydroanthracen-9-yl(trimethyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Si/c1-18(2,3)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJGFMQGPNTMBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1C2=CC=CC=C2CC3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345008 |
Source


|
| Record name | Silane, (9,10-dihydro-9-anthracenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (9,10-dihydro-9-anthracenyl)trimethyl- | |
CAS RN |
18002-83-0 |
Source


|
| Record name | Silane, (9,10-dihydro-9-anthracenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)
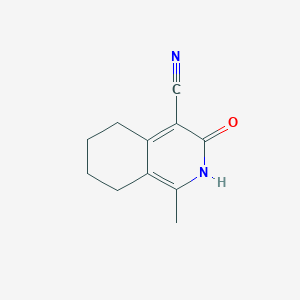
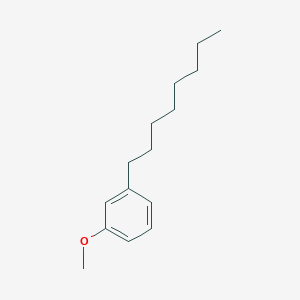
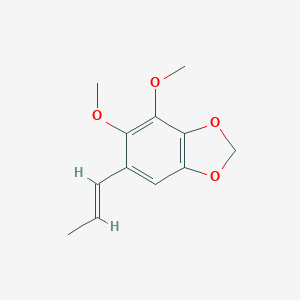

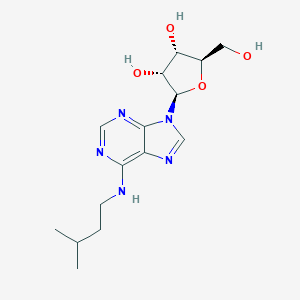
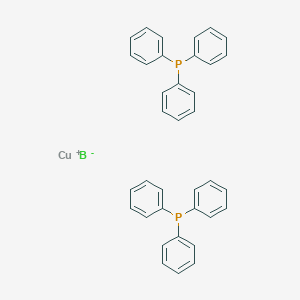
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
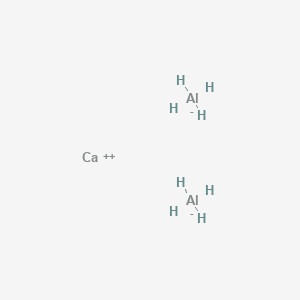
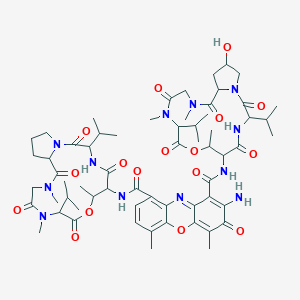
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
